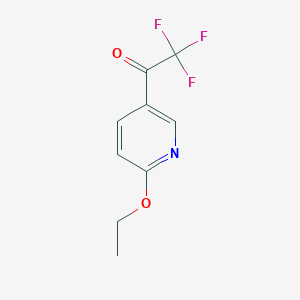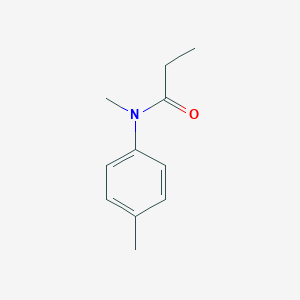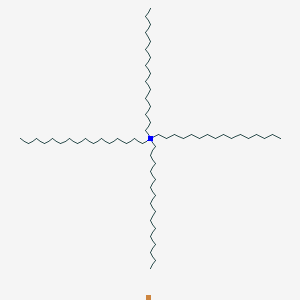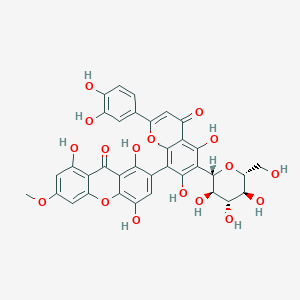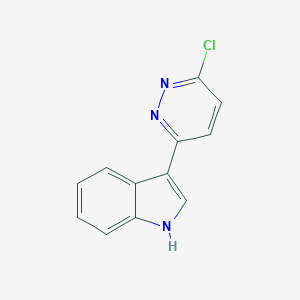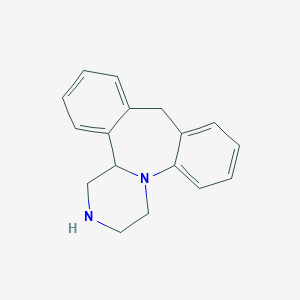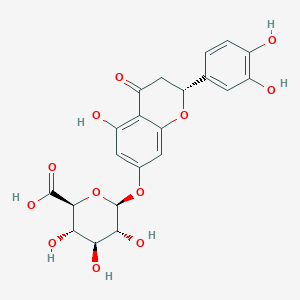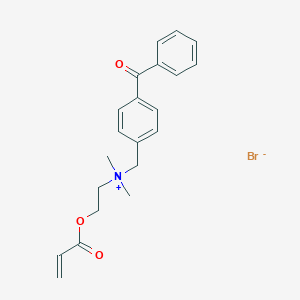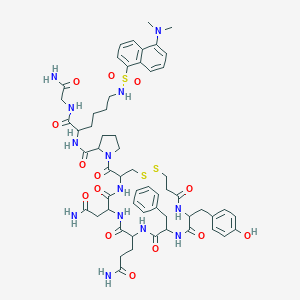
D-Mlvp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mlvp is a complex organic compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires the use of large-scale reactors and precise control of reaction conditions to maintain consistency and quality. The process may also involve purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions
Properties
CAS No. |
127290-94-2 |
|---|---|
Molecular Formula |
C58H75N13O14S3 |
Molecular Weight |
1274.5 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H75N13O14S3/c1-70(2)45-16-8-14-38-37(45)13-9-18-47(38)88(84,85)63-26-7-6-15-39(52(77)62-32-50(61)75)66-57(82)46-17-10-27-71(46)58(83)44-33-87-86-28-25-51(76)64-41(30-35-19-21-36(72)22-20-35)54(79)67-42(29-34-11-4-3-5-12-34)55(80)65-40(23-24-48(59)73)53(78)68-43(31-49(60)74)56(81)69-44/h3-5,8-9,11-14,16,18-22,39-44,46,63,72H,6-7,10,15,17,23-33H2,1-2H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,62,77)(H,64,76)(H,65,80)(H,66,82)(H,67,79)(H,68,78)(H,69,81) |
InChI Key |
MEGLHFWWXSVWEL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O |
sequence |
CYFQNCPXG |
Synonyms |
(1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl vasopressin D-MLVP vasopressin, (1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl- vasopressin, (1-(2-mercapto)propionic acid)-N(6)-5-dimethylaminonaphthalene-1-sulfonyl-8-Lys- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


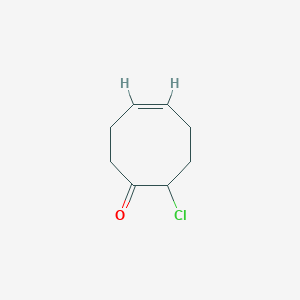
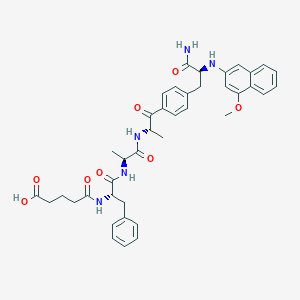
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)

